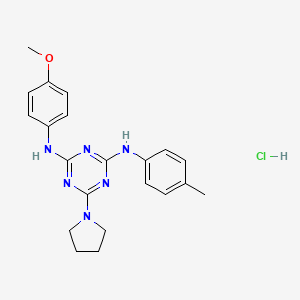

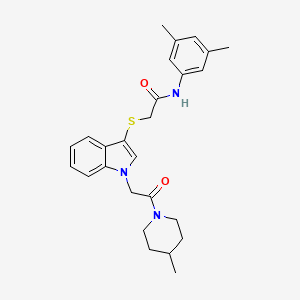

![molecular formula C22H16ClN3O2S B2580309 N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine CAS No. 688355-95-5](/img/structure/B2580309.png)

N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

The quinazoline scaffold in SR-01000565704 has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound may interfere with cancer cell growth and metastasis. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against different cancer types .

Anti-inflammatory Properties

SR-01000565704 contains a benzodioxole moiety, which has been associated with anti-inflammatory effects. Researchers have examined its impact on inflammatory pathways, including cytokine production and NF-κB signaling. The compound’s ability to modulate inflammation could have implications for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Neuroprotective Potential

Given its structural features, SR-01000565704 has attracted attention in neuropharmacology. It may act as a neuroprotective agent by influencing neuronal survival, synaptic plasticity, and neurotransmitter systems. Researchers aim to explore its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Quinazoline derivatives have demonstrated antiviral properties. SR-01000565704’s unique structure suggests potential antiviral activity against RNA or DNA viruses. Researchers are investigating its effects on viral replication, entry, and host cell interactions. Applications could range from influenza to emerging viral threats .

Cardiovascular Applications

The compound’s sulfanyl group may contribute to cardiovascular effects. Researchers have studied its impact on blood vessels, platelet aggregation, and cardiac function. SR-01000565704 might find applications in managing hypertension, thrombosis, or ischemic heart disease .

Chemical Biology and Medicinal Chemistry

SR-01000565704 serves as a valuable tool compound for chemical biology and medicinal chemistry studies. Its unique structure allows researchers to explore structure-activity relationships, design analogs, and develop novel therapeutic agents. By understanding its interactions with biological targets, scientists can optimize its properties for specific applications .

作用機序

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine” is not provided, compounds with a 1,3-benzodioxol-5-yl group have shown anticancer activity. For example, 1-benzo[1,3]dioxol-5-yl-indoles have demonstrated anticancer activity against various cancer cell lines .

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2S/c23-15-7-5-14(6-8-15)12-29-22-25-18-4-2-1-3-17(18)21(26-22)24-16-9-10-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRCQPAWTDRVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

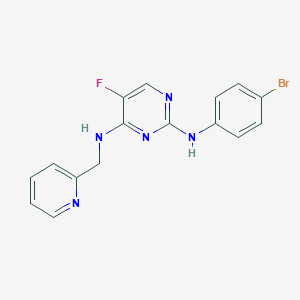

![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)

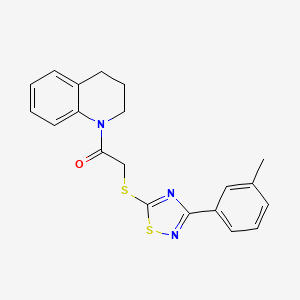

![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)

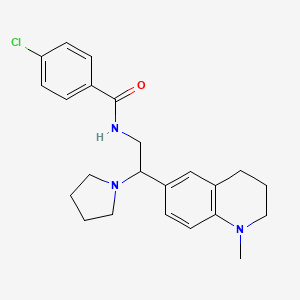

![methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2580230.png)

![Methyl (E)-4-[4-[(6-methylpyridin-2-yl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2580231.png)

![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)